Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Overview
Description
Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like ethyl acetate and the application of microwave-mediated, catalyst-free synthesis methods at elevated temperatures (e.g., 140°C) to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Aromatic nucleophilic substitution is a common reaction for this compound, where different nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Common reagents include amines, triazole-2-thiol, and solvents like ethyl acetate. Reaction conditions often involve elevated temperatures and, in some cases, microwave irradiation to accelerate the reaction .
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential neuroprotective and anti-neuroinflammatory properties.
Mechanism of Action
The mechanism of action of Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to inhibit the activity of certain enzymes, thereby exerting its antimicrobial and antiviral effects . Additionally, it may modulate inflammatory pathways, contributing to its anti-neuroinflammatory properties .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[3,4-a]pyridine-3-carboxylate: Another triazolopyridine with similar chemical properties.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Exhibits similar structural features and potential biological activities.
Uniqueness
Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a neuroprotective and anti-neuroinflammatory agent sets it apart from other similar compounds .
Biological Activity
Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound belonging to the triazolopyridine class. Its unique structure, characterized by a triazole ring fused to a pyridine framework with a chlorine substituent at the 8-position and a methyl ester at the 6-position, contributes significantly to its biological activity. This article reviews the compound's synthesis, biological activity, mechanism of action, and potential applications based on diverse research findings.
- Molecular Formula : C₈H₆ClN₃O₂
- Molecular Weight : 211.61 g/mol
- CAS Number : 1193387-58-4
Synthesis
The synthesis of this compound typically involves reactions with various reagents such as amines and triazole-2-thiol in solvents like ethyl acetate. Elevated temperatures and microwave irradiation are often employed to enhance reaction rates. The compound can be synthesized through multiple synthetic routes that yield different substituted triazolopyridines, each exhibiting distinct biological activities depending on the substituents introduced .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits various bacterial strains and fungi by interfering with essential cellular processes. The compound's mechanism of action involves binding to specific enzymes and receptors, leading to the disruption of microbial metabolism .
Antiviral Activity
In antiviral assays, this compound has demonstrated promising activity against several viruses. For instance, it has been evaluated for its ability to inhibit RNA-dependent RNA polymerase (RdRP) interactions in influenza viruses. The compound's IC₅₀ values in these assays indicate its efficacy in reducing viral replication without exhibiting cytotoxic effects at higher concentrations .
Compound | Target Virus | IC₅₀ (μM) | Cytotoxicity (CC₅₀ μM) |
---|---|---|---|
This compound | Influenza A/B | 12 - 28 | >250 |
Antiprotozoal Activity
The compound has also shown potential against protozoan pathogens. In studies evaluating its effects on Plasmodium falciparum (the causative agent of malaria), it exhibited inhibitory concentrations that suggest a selective action against this parasite while maintaining low toxicity against human cells .
The biological activity of this compound is primarily attributed to its ability to interact with critical molecular targets within microbial cells. This interaction leads to:
- Inhibition of enzyme activity : The compound binds to enzymes involved in nucleic acid synthesis and metabolism.
- Disruption of cellular integrity : By targeting membrane-associated proteins and pathways essential for cell survival.
Case Studies
Several case studies highlight the compound's effectiveness in various applications:
- Antiviral Studies : In a study focused on influenza virus strains A/PR/8/34 (PR8), this compound demonstrated significant antiviral activity with EC₅₀ values ranging from 5 to 14 μM across different strains without cytotoxicity up to concentrations of 250 μM .
- Antimicrobial Efficacy : A comparative study showed that this compound outperformed several standard antibiotics in inhibiting growth in resistant bacterial strains .
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-6(9)7-11-10-4-12(7)3-5/h2-4H,1H3 |
InChI Key |
ASVYHFDFXYKZKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=NN=C2C(=C1)Cl |
Origin of Product |
United States |
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